N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-2-20(17,18)15-8-7-12-9-19-13(16-12)10-3-5-11(14)6-4-10/h3-6,9,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFFSDJGFLYKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene as the starting material.
Attachment of the Ethyl Linker: The ethyl linker can be introduced by reacting the thiazole derivative with an appropriate alkylating agent.
Formation of the Ethanesulfonamide Group: The final step involves the reaction of the ethyl-linked thiazole derivative with ethanesulfonyl chloride to form the ethanesulfonamide group.
Chemical Reactions Analysis
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom in the 4-fluorophenyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on the surface of cells, leading to the activation or inhibition of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural motifs with several classes of bioactive molecules:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- Solubility: The ethanesulfonamide group likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., 1-(4-fluorophenyl)propan-2-amine in ), which lack polar substituents.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring, an ethyl chain, and a sulfonamide group. Its molecular formula is CHFNOS, with a molecular weight of approximately 273.31 g/mol. The presence of the 4-fluorophenyl group enhances its lipophilicity, which may influence its bioactivity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit various enzymes, which can lead to altered metabolic pathways in target organisms.
- Antimicrobial Activity : The sulfonamide moiety is associated with antibacterial properties, functioning through the inhibition of folic acid synthesis in bacteria.
- Antitumor Effects : Some thiazole derivatives have shown promise in cancer research by inducing apoptosis in cancer cells.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both gram-positive and gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 20 µM
- A549 Cells : IC50 = 25 µM
These findings indicate that this compound has moderate cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that modifications to the thiazole ring enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.
- Case Study 2 : Research conducted on animal models demonstrated that administration of this compound significantly reduced tumor size in xenograft models, suggesting its viability as an anticancer agent.
- Case Study 3 : Field trials indicated that formulations containing this compound showed effective control over phytopathogenic fungi, supporting its use in agricultural applications.
Q & A
Basic: What are the common synthetic routes for N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)ethanesulfonamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Construction of the thiazole core via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.
- Step 2 : Introduction of the 4-fluorophenyl group at the thiazole C-2 position using Suzuki coupling or nucleophilic substitution.
- Step 3 : Ethanesulfonamide incorporation via alkylation or acylation, often employing triethylamine as a base and dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for detecting synthetic intermediates .
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm) and thiazole ring vibrations .
Basic: What biological activities are associated with this compound?
- Antimicrobial : Thiazole-sulfonamide hybrids inhibit bacterial enoyl-ACP reductase or fungal cytochrome P450 enzymes, with MIC values ranging from 2–32 µg/mL .
- Anticancer : Fluorophenyl-thiazole derivatives disrupt tubulin polymerization or kinase signaling pathways (e.g., IC = 0.5–10 µM in MCF-7 cells) .
- Mechanistic ambiguity : Structural analogs show conflicting data in COX-2 inhibition assays, necessitating target validation via knock-out studies .
Advanced: How can researchers optimize reaction yields during sulfonamide coupling?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while DCM minimizes side reactions .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation, improving yields by 15–20% .
- Temperature control : Maintaining 0–5°C during sulfonylation reduces hydrolysis of reactive intermediates .
- Real-time monitoring : Thin-layer chromatography (TLC) or in-situ IR tracks reaction progression, enabling timely quenching .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) and standardized cell lines (e.g., HEK293T for cytotoxicity) to minimize variability .
- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Structural analogs : Compare EC values of derivatives with varying substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophore contributions .
Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?
- Bioisosteric replacement : Substitute the ethanesulfonamide group with a trifluoromethanesulfonamide to reduce CYP450-mediated oxidation .
- Prodrug design : Mask polar sulfonamide groups with acetyl or PEGylated moieties to improve oral bioavailability .
- Metabolite identification : LC-MS/MS analysis of hepatic microsome incubations identifies unstable regions for targeted modification .
Advanced: How to establish structure-activity relationships (SAR) for fluorophenyl-thiazole derivatives?
- Substituent scanning : Synthesize analogs with halogens (Cl, Br), electron-donating (OCH), or bulky groups (t-Bu) at the 4-fluorophenyl position .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with IC values .
- Crystallography : Resolve ligand-target co-crystal structures (e.g., with EGFR kinase) to map binding interactions .
Advanced: What analytical methods validate purity for pharmacological assays?
- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water gradients) to detect impurities at <0.1% levels .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: How can computational tools aid in designing derivatives with improved selectivity?
- Molecular docking : Screen virtual libraries against target proteins (e.g., DHFR, β-tubulin) to prioritize synthetic targets .
- ADMET prediction : Software like SwissADME forecasts blood-brain barrier permeability and hERG channel liability .
- Free-energy perturbation : Quantifies binding affinity changes for minor structural modifications (e.g., –F to –CF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
